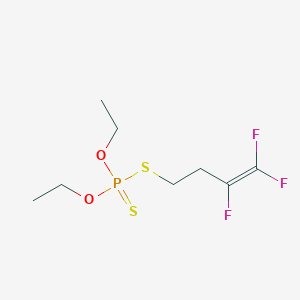
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane, also known as DTTP, is a novel compound that has been studied for its potential applications in scientific research. This molecule is a member of the organophosphorus family and has been shown to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane inhibits acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been shown to exhibit inhibitory effects on acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to improved cognitive function and memory. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties, which can be useful in studying oxidative stress-related diseases. However, one limitation of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its potential toxicity, which can be harmful to cells and tissues.
Direcciones Futuras
1. Investigating the potential therapeutic applications of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in the treatment of oxidative stress-related diseases.
2. Studying the effect of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane on other enzymes involved in neurotransmitter metabolism.
3. Exploring the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane as a neuroprotective agent.
4. Investigating the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane as an insecticide or pesticide.
5. Studying the pharmacokinetics and pharmacodynamics of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in animal models.
In conclusion, Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane is a novel compound that has been studied for its potential applications in scientific research. It exhibits inhibitory effects on acetylcholinesterase and antioxidant properties, which can be beneficial in the treatment of various diseases. However, further research is needed to fully understand the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in various fields of study.
Métodos De Síntesis
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane can be synthesized using a three-step process involving the reaction of 3,4,4-trifluorobut-3-enylsulfanyl chloride with sodium diethoxy-sulfanylidene-dithiocarbonate, followed by the reaction of the resulting intermediate with triethyl phosphite. The final product is obtained by treating the intermediate with aqueous hydrochloric acid.
Aplicaciones Científicas De Investigación
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been studied for its potential applications in scientific research, specifically in the field of biochemistry. It has been shown to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to a decrease in the breakdown of acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the synaptic cleft. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has also been shown to exhibit antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
16500-53-1 |
|---|---|
Nombre del producto |
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane |
Fórmula molecular |
C8H14F3O2PS2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C8H14F3O2PS2/c1-3-12-14(15,13-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
Clave InChI |
VAUITHCZHJRWOA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCCC(=C(F)F)F |
SMILES canónico |
CCOP(=S)(OCC)SCC=C(C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



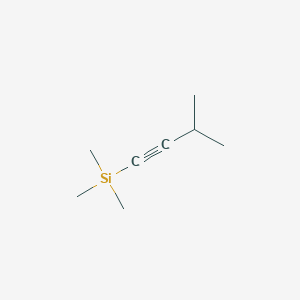

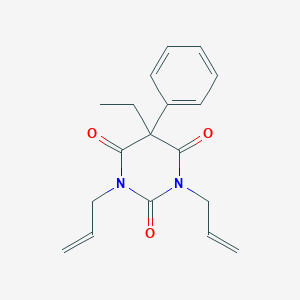
![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)

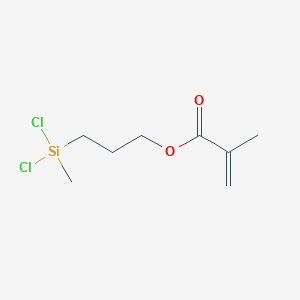
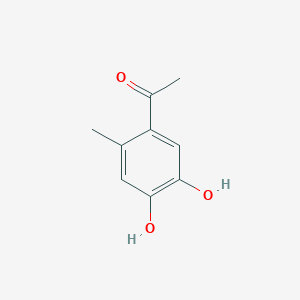

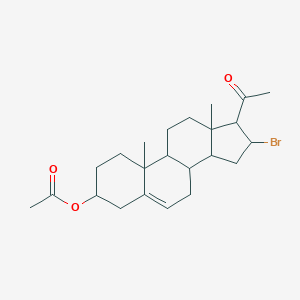
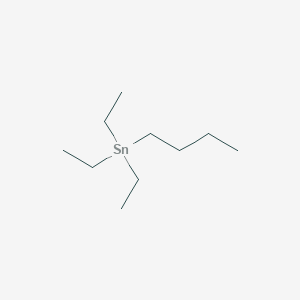
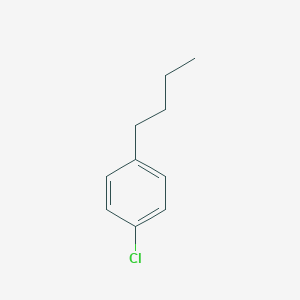
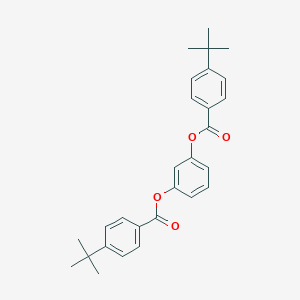
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)
